Trisulfane

Description

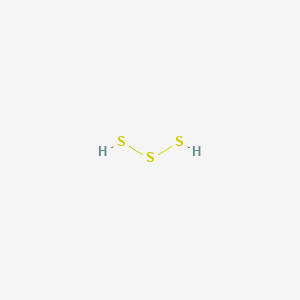

Structure

2D Structure

3D Structure

Properties

CAS No. |

12597-04-5 |

|---|---|

Molecular Formula |

C15H19NO9S |

Molecular Weight |

98.2 g/mol |

InChI |

InChI=1S/H2S3/c1-3-2/h1-2H |

InChI Key |

KBMBVTRWEAAZEY-UHFFFAOYSA-N |

SMILES |

SSS |

Canonical SMILES |

SSS |

Synonyms |

SULPHIDE |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Organic Trisulfides: A Technical Guide for Researchers

Abstract

Organic trisulfides (RSSSR') are a class of organosulfur compounds characterized by a linear sequence of three sulfur atoms. Found in various natural products and possessing unique biological activities, trisulfides have garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] Their role as potential hydrogen sulfide (H₂S) donors and their presence in complex natural products like calicheamicin highlight their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of organic trisulfides, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate a deeper understanding and practical application of trisulfide chemistry.

Introduction to Organic Trisulfides

Organic trisulfides are part of the larger family of polysulfides and are known for their distinct chemical reactivity and biological significance.[1] They are found in various natural sources, including plants of the Allium and Brassica genera, as well as in some fungi.[2] The trisulfide moiety is a key structural feature in several natural products with potent biological activities, including antitumor and antimicrobial properties.[2][3] In the context of drug development, the trisulfide linkage is being explored as a stable yet cleavable linker in antibody-drug conjugates (ADCs) and as a trigger for the controlled release of therapeutic agents.[4][5] The formation of trisulfides in monoclonal antibodies (mAbs) is also a critical quality attribute that requires careful monitoring during biopharmaceutical production.[6][7][8]

Synthetic Methodologies for Organic Trisulfides

The synthesis of organic trisulfides can be broadly categorized into methods for preparing symmetrical (R = R') and unsymmetrical (R ≠ R') trisulfides. While the synthesis of symmetrical trisulfides is well-established, the preparation of unsymmetrical trisulfides presents greater challenges due to the potential for disulfide and other polysulfide byproducts.[1]

Synthesis of Symmetrical Trisulfides

A common and effective method for the synthesis of symmetrical trisulfides involves the reaction of Bunte salts (sodium S-alkyl or S-aryl thiosulfates) with sodium sulfide.[9][10] This method is often preferred due to its mild reaction conditions and the ready availability of starting materials.[10]

-

Preparation of the Bunte Salt: The appropriate alkyl or aryl halide (1.0 equiv) is reacted with sodium thiosulfate pentahydrate (1.3 equiv) in a 30% ethanol-water mixture at room temperature for 5 hours. The crude Bunte salt is used directly in the next step.

-

Trisulfide Formation: To a stirred solution of the crude Bunte salt (1.0 equiv) in water, an aqueous solution of sodium sulfide nonahydrate (0.5 equiv) is added dropwise at 0 °C.

-

Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude trisulfide, which can be further purified by column chromatography.

Figure 1. Workflow for the synthesis of symmetrical trisulfides.

Synthesis of Unsymmetrical Trisulfides

The synthesis of unsymmetrical trisulfides requires more sophisticated strategies to control the regioselectivity of the sulfur-sulfur bond formation. Several methods have been developed to address this challenge.

A convenient method for preparing unsymmetrical trisulfides utilizes 9-fluorenylmethyl (Fm) disulfides as precursors to generate reactive persulfide intermediates (RSSH) in situ.[1][2] These intermediates can then be trapped by various sulfur-based electrophiles.[1]

-

Reactant Preparation: In a reaction vessel, the 9-fluorenylmethyl disulfide (RSSFm, 1.0 equiv) and a suitable sulfur electrophile (e.g., S-succinimide derivative, R'S-LG, 1.2 equiv) are mixed in a suitable solvent such as dichloromethane (DCM).

-

Persulfide Generation and Trapping: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) is added to the mixture to promote the formation of the persulfide intermediate (RSSH), which is subsequently trapped by the electrophile.

-

Reaction and Purification: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the unsymmetrical trisulfide (RSSSR').

Figure 2. Synthesis of unsymmetrical trisulfides via Fm-disulfides.

Another effective method for the synthesis of both symmetrical and unsymmetrical trisulfides involves the use of phthalimide-based disulfide reagents.[3] This approach is particularly useful for preparing biologically relevant trisulfides, including those derived from cysteine and glutathione.[3]

-

Reagent Preparation: The phthalimide-based disulfide reagent (1.5 equiv) is dissolved in dichloromethane (DCM).

-

Thiol Addition: A solution of the desired thiol (1.0 equiv) in DCM is added dropwise to the reagent solution.

-

Reaction and Purification: The reaction is stirred at room temperature for 2 hours and monitored by TLC. After completion, the solvent is removed by rotary evaporation, and the crude material is purified by flash column chromatography to yield the pure trisulfide.

| Method | Starting Materials | Key Reagents | Product Scope | Typical Yields | Reference |

| Bunte Salt Method | Alkyl/Aryl Halides | Sodium Thiosulfate, Sodium Sulfide | Symmetrical Trisulfides | Good to Excellent | [10] |

| Fm-Disulfide Method | 9-Fluorenylmethyl Disulfides, Sulfur Electrophiles | DBU | Unsymmetrical Trisulfides | High to Excellent | [1][2] |

| Phthalimide Disulfide Method | Thiols | Phthalimide-based Disulfide Reagent | Symmetrical & Unsymmetrical Trisulfides | Good to Excellent (up to 85%) | [3] |

Table 1. Comparison of Synthetic Methods for Organic Trisulfides.

Characterization of Organic Trisulfides

The unambiguous characterization of organic trisulfides is crucial to confirm their structure and purity. The most common analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic trisulfides.[3][11] The chemical shifts of protons and carbons adjacent to the trisulfide linkage are characteristic and can be used to confirm its presence.

-

¹H NMR: Protons alpha to the trisulfide group typically appear in the range of 2.5-4.0 ppm, depending on the electronic environment.

-

¹³C NMR: Carbons directly attached to the trisulfide moiety generally resonate in the range of 35-50 ppm.

-

Sample Preparation: Dissolve a small amount of the purified trisulfide in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

-

Data Analysis: Process the spectra and assign the chemical shifts relative to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized trisulfides and to gain insights into their fragmentation patterns.[3][6] Electrospray ionization (ESI) is a commonly used technique for the analysis of trisulfides.[3] A characteristic feature in the mass spectrum of a trisulfide is a mass difference of 32 Da (corresponding to a sulfur atom) compared to the analogous disulfide.[6]

-

Sample Preparation: Prepare a dilute solution of the trisulfide in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition: Infuse the sample into an ESI-MS instrument and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern if necessary.

| Technique | Information Obtained | Key Observables | Reference |

| ¹H NMR | Proton environment, structural connectivity | Chemical shifts of protons alpha to the trisulfide | [3][11] |

| ¹³C NMR | Carbon skeleton | Chemical shifts of carbons attached to the trisulfide | [3] |

| ESI-MS | Molecular weight, fragmentation | Parent ion peak (M+H)⁺, 32 Da mass difference from disulfide | [3][6] |

Table 2. Key Characterization Techniques for Organic Trisulfides.

Biological Relevance and Applications in Drug Development

The unique chemical properties of the trisulfide bond make it an attractive functional group in drug design and development.

Trisulfides as Prodrug Linkers

The stability of the trisulfide bond in circulation, coupled with its susceptibility to cleavage by intracellular reducing agents like glutathione (GSH), makes it a promising linker for prodrugs.[4] This strategy allows for targeted drug release in the tumor microenvironment, which often has elevated GSH levels.[4]

Figure 3. Trisulfide linkers in tumor-targeted drug delivery.

Diallyl Trisulfide (DATS) and its Biological Activities

Diallyl trisulfide (DATS), a component of garlic, has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties.[12] DATS modulates multiple cellular signaling pathways, including those involved in apoptosis, cell cycle arrest, and oxidative stress response.[12]

Figure 4. Key biological activities of diallyl trisulfide (DATS).

Conclusion

Organic trisulfides represent a fascinating class of molecules with significant potential in chemistry and medicine. The synthetic methods outlined in this guide provide researchers with a toolkit to access a wide range of symmetrical and unsymmetrical trisulfides. Coupled with robust characterization techniques, these methodologies will undoubtedly facilitate further exploration of the biological activities of trisulfides and their application in the development of novel therapeutics. The continued investigation into the unique properties of the trisulfide bond is poised to open new avenues in drug design and delivery.

References

- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]

- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 680. Trisulphides and tetrasulphides from Bunte salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Trisulfane (H₂S₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisulfane (H₂S₃), a member of the hydrogen polysulfide family, is emerging as a critical signaling molecule in redox biology, acting as a key mediator of protein persulfidation. Despite its inherent instability, the unique chemical properties of H₂S₃ and its potential therapeutic applications have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analysis of this compound. It further delves into its biological significance, particularly its role in cellular signaling pathways, and explores its burgeoning potential in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in academic and industrial settings.

Chemical and Physical Properties

This compound is a pale yellow, volatile liquid with a characteristic camphor-like odor.[1] It is a key intermediate in the chemistry of reactive sulfur species (RSS) and possesses distinct physical and chemical characteristics that are crucial for understanding its biological activity and for its handling in a laboratory setting.

Physical Properties

The fundamental physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | H₂S₃ | [1][2] |

| Molar Mass | 98.20 g·mol⁻¹ | [1] |

| Appearance | Pale yellow liquid | [1] |

| Odor | Camphor-like | [1] |

| Density | 1.495 g/cm³ (at 15 °C) | [1] |

| Melting Point | -53 °C | [1] |

| Boiling Point | 170 °C (decomposes) | [1] |

| Solubility in Water | Low | [1] |

Structural and Spectroscopic Properties

The this compound molecule consists of a chain of three sulfur atoms with a hydrogen atom at each end. Its structural parameters and spectroscopic signatures are vital for its identification and characterization.

| Property | Value | Reference(s) |

| S-S Bond Dissociation Energy | 211.8 kJ·mol⁻¹ | |

| ¹H NMR (CDCl₃) | Not well-documented for pure H₂S₃ due to instability. | |

| ¹³C NMR | Not applicable | |

| Raman Spectroscopy (in CCl₄/CS₂) | Bands assigned to S-S stretching and S-S-S bending modes. | |

| Mass Spectrometry (Electron Ionization) | Fragmentation pattern shows successive loss of sulfur and hydrogen atoms. The molecular ion peak (m/z 98) may be observed, though it is often weak due to instability. | [3][4][5][6][7] |

Stability and Decomposition

A defining characteristic of this compound is its inherent instability. It readily decomposes into hydrogen sulfide (H₂S) and elemental sulfur.[1] This decomposition is a critical factor to consider in its synthesis, storage, and application.

The decomposition reaction is as follows:

H₂S₃ ⇌ H₂S + S₂ (and other sulfur allotropes)

The stability of this compound is influenced by several factors:

-

Temperature: Decomposition is accelerated at higher temperatures.

-

Light: Photolytic decomposition can occur.

-

Presence of Catalysts: Bases and metals can catalyze decomposition.

-

Solvent: The stability of H₂S₃ varies in different solvents, with non-polar, aprotic solvents generally providing a more stable environment.[8]

Due to its instability, the precise determination of the decomposition kinetics of pure H₂S₃ is challenging. However, studies on related polysulfides and H₂S donors provide insights into the factors governing their stability and decomposition pathways.[9]

Synthesis and Purification

The synthesis of pure this compound is challenging due to its instability. It is typically produced as a component of a mixture of hydrogen polysulfides (H₂Sₙ).

Synthesis of Polysulfane Oil

A common method for generating a mixture of hydrogen polysulfides, rich in this compound, involves the acidification of polysulfide salts.[1]

Experimental Protocol: Synthesis of Polysulfane Oil

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in distilled water. To this solution, add elemental sulfur in a stoichiometric ratio to favor the formation of higher polysulfides (e.g., a 1:2 molar ratio of Na₂S to S for Na₂S₃). Gently heat the mixture with stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.

-

Acidification: Cool the sodium polysulfide solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to the cooled solution. This will cause the precipitation of a yellow, oily layer of crude hydrogen polysulfides. The acidification should be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas.

-

Extraction: Separate the polysulfane oil from the aqueous layer. Extract the aqueous layer with dichloromethane to recover any dissolved polysulfides. Combine the organic extracts with the initial oil.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent. The solvent can be carefully removed under reduced pressure at low temperature to yield the crude polysulfane oil.

Purification of this compound

Purification of H₂S₃ from the polysulfane oil mixture can be achieved by fractional distillation under reduced pressure.[1] However, this process is hazardous and requires specialized equipment due to the thermal instability of the compounds. High-performance liquid chromatography (HPLC) offers a more controlled method for separation and purification on an analytical or semi-preparative scale.

Experimental Protocol: HPLC Purification of this compound

Instrumentation:

-

Reversed-phase HPLC system with a C18 column.

-

UV-Vis detector.

Mobile Phase:

-

A gradient of methanol and water is typically used. The exact gradient profile will need to be optimized based on the specific column and system.

Procedure:

-

Sample Preparation: Dissolve the crude polysulfane oil in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Injection and Separation: Inject the sample onto the HPLC column. Run the gradient program to separate the different hydrogen polysulfides. H₂S₃ will elute at a characteristic retention time.

-

Fraction Collection: Collect the fraction corresponding to the H₂S₃ peak as determined by the UV-Vis detector (monitoring at a wavelength around 220 nm).

-

Solvent Removal: The solvent from the collected fraction can be carefully removed under a stream of inert gas at low temperature to obtain purified H₂S₃. Due to its volatility and instability, the purified product should be used immediately.

Analytical Methods

Accurate and sensitive detection of H₂S₃ is crucial for studying its biological roles. Given its reactivity and low endogenous concentrations, direct measurement is challenging. Derivatization followed by chromatographic separation and sensitive detection is the most common approach.

Experimental Protocol: Analysis of this compound using the Tag-Switch Method

This method is designed for the detection of protein persulfidation, a key downstream effect of H₂S₃ signaling.[10][11][12][13]

Materials:

-

Methylsulfonyl benzothiazole (MSBT)

-

Biotin-conjugated cyanoacetate (CN-biotin) or a fluorescent cyanoacetate probe

-

Protein sample (cell lysate or purified protein)

-

Tris-HCl buffer

-

Dithiothreitol (DTT) for control experiments

-

SDS-PAGE reagents

-

Streptavidin-HRP conjugate and chemiluminescence substrate (for biotin detection) or fluorescence imaging system.

Procedure:

-

Blocking of Thiols and Persulfides: Incubate the protein sample with MSBT in Tris-HCl buffer. MSBT reacts with both free thiols (-SH) and persulfides (-SSH) to form a thioether and a disulfide adduct, respectively.

-

Tag-Switch Reaction: Add the cyanoacetate probe (e.g., CN-biotin) to the reaction mixture. This probe selectively reacts with the MSBT-persulfide adduct, displacing the MSBT group and attaching the biotin or fluorescent tag to the sulfur atom that was originally part of the persulfide. The MSBT-thiol adduct is unreactive towards the probe.

-

Protein Separation: Separate the labeled proteins by SDS-PAGE.

-

Detection:

-

For Biotin Tag: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP followed by chemiluminescence detection.

-

For Fluorescent Tag: Visualize the labeled proteins directly in the gel using a fluorescence scanner.

-

-

Control: As a negative control, treat a parallel protein sample with a reducing agent like DTT before the MSBT blocking step. DTT will reduce the persulfides to thiols, preventing their labeling by the tag-switch method.

Biological Significance and Signaling Pathways

Hydrogen polysulfides, including this compound, are now recognized as important signaling molecules that mediate many of the biological effects previously attributed solely to hydrogen sulfide.[12] The primary mechanism through which H₂S₃ exerts its signaling function is through the post-translational modification of cysteine residues in proteins, a process known as protein persulfidation or S-sulfhydration .

Protein Persulfidation

Persulfidation involves the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH). This modification can alter the structure, function, and localization of proteins, thereby modulating cellular processes.

The Keap1-Nrf2 Signaling Pathway

A key signaling pathway regulated by H₂S₃ is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[14][15][16][17][18]

-

Under basal conditions: The transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.

-

In the presence of electrophiles or reactive species like H₂S₃: Specific cysteine residues on Keap1 are modified (persulfidated). This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.

Role in Drug Development

The unique reactivity of the trisulfide bond and the biological effects of H₂S₃ are being explored for therapeutic applications.

Trisulfide-Containing Prodrugs and Drug Delivery

The trisulfide bond can be incorporated into drug molecules as a linker that is stable in circulation but is cleaved in the reducing environment of tumor cells, which have higher concentrations of glutathione (GSH). This allows for targeted drug release.[19][20]

Recent studies have shown that nanoparticles containing a trisulfide-linked platinum(IV) prodrug can effectively deliver the chemotherapeutic agent to tumors, release the active drug, and simultaneously donate H₂S, which can enhance the therapeutic effect and reduce side effects.[21]

This compound as a Controlled H₂S Donor

Given the therapeutic potential of H₂S in various conditions, including cardiovascular diseases and inflammation, there is significant interest in developing molecules that can deliver H₂S in a controlled and sustained manner. This compound and other polysulfides are being investigated as potential H₂S donors.[9][22][23][24] Peptide conjugates containing trisulfide moieties have been shown to release H₂S slowly in the presence of reducing agents.[23]

Handling and Storage

Given the toxicity of H₂S and the instability of H₂S₃, proper safety precautions are essential.

-

Handling: All manipulations of this compound and its precursors should be performed in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[17][25]

-

Storage: this compound should be stored at low temperatures (e.g., in a freezer) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition.[26] It should be protected from light.

Conclusion

This compound (H₂S₃) is a chemically reactive and biologically significant molecule. Its inherent instability presents challenges for its study, but also underlies its role as a transient signaling molecule. As a key mediator of protein persulfidation, H₂S₃ plays a crucial role in cellular redox homeostasis and cytoprotective responses. The growing understanding of its chemical biology is opening new avenues for the design of novel therapeutics, particularly in the areas of targeted drug delivery and controlled H₂S donation. Further research into the precise mechanisms of H₂S₃ action and the development of stable donor molecules will be critical to fully harnessing its therapeutic potential.

References

- 1. youtube.com [youtube.com]

- 2. medium.com [medium.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved tag-switch method reveals that thioredoxin acts as depersulfidase and controls the intracellular levels of protein persulfidation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04818D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Trisulfide Bond Containing Biodegradable Polymer Delivering Pt(IV) Prodrugs to Deplete Glutathione and Donate H2S to Boost Chemotherapy and Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Controlled release of hydrogen sulfide significantly reduces ROS stress and increases dopamine levels in transgenic C. elegans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Controlled release hydrogen sulfide delivery system based on mesoporous silica nanoparticles protects graft endothelium from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Trisulfane Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of trisulfane derivatives and their analogues. Trisulfanes, characterized by a linear three-sulfur atom chain (R-S-S-S-R'), are of significant interest in medicinal chemistry and drug development due to their unique chemical properties and biological activities. This document details key synthetic strategies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the reaction pathways for enhanced understanding.

Core Synthetic Strategies for this compound Derivatives

The synthesis of trisulfanes can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives. While the formation of symmetrical trisulfanes is often straightforward, the selective synthesis of unsymmetrical trisulfanes presents a greater challenge due to competing disulfide and polysulfide formation. Several modern techniques have been developed to address these challenges, offering high yields and functional group tolerance.

Synthesis of Unsymmetrical Trisulfanes

The controlled synthesis of unsymmetrical trisulfanes is crucial for developing targeted therapeutic agents. Key methods include the use of phosphorus-based reagents, Bunte salts, fluorenylmethyl (Fm) disulfide precursors, and phthalimide-based sulfur transfer reagents.

-

From (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl Derivatives: A versatile method for the preparation of unsymmetrical dialkyl trisulfanes involves the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives with alkyl disulfanyl anions.[1][2] These anions are generated in situ from S-acetyl disulfanyl derivatives and sodium methoxide.[1] This approach is notable for its mild reaction conditions and tolerance of various functional groups such as hydroxyl, carboxyl, and amino moieties.[1]

-

Via 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane: This method provides a route to unsymmetrical trisulfides through the reaction of a pre-formed trisulfanyl intermediate with a variety of aliphatic and aromatic thiols.[3][4] The synthesis is characterized by short reaction times and high purity of the products.[4]

-

From Bunte Salts (S-substituted Sulphenylthiosulphates): Bunte salts are readily prepared, solid-state reagents that can be used for the divergent synthesis of unsymmetrical trisulfides.[5][6] In this scalable method, alkyl electrophiles (bromides, chlorides, iodides, and tosylates) react with S-substituted sulphenylthiosulphates and a sulfur source, such as thiourea or sodium sulfide, to yield the corresponding trisulfides.[5][6][7]

-

Using 9-Fluorenylmethyl (Fm) Disulfide Precursors: This strategy relies on the generation of reactive persulfides (RSSH) from 9-fluorenylmethyl (Fm) disulfides.[8][9] These persulfides are then trapped by sulfur-based electrophiles to form unsymmetrical trisulfides in good yields under mild conditions.[8]

-

Employing Phthalimide-Based Sulfur Transfer Reagents: Phthalimide-based reagents are particularly useful for the synthesis of biologically relevant trisulfides, including those derived from cysteine and other biothiols.[10] This method is advantageous for its applicability in aqueous conditions, making it suitable for modifying proteins.[10]

Synthesis of Symmetrical Trisulfanes

The synthesis of symmetrical trisulfanes (R-S-S-S-R) can often be achieved through more direct methods.

-

Reaction of Thiols with Sulfur Dichloride (SCl₂) or Sulfur Monochloride (S₂Cl₂): A traditional approach involves the direct reaction of thiols with sulfur chlorides.[3][4][11] However, this method can be limited by side reactions, particularly with substrates containing olefinic, hydroxylic, or certain aromatic groups.[4] Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of disulfides and higher polysulfides.

-

From Bunte Salts and Sodium Sulfide: Symmetrical trisulfides can be synthesized by reacting two equivalents of a Bunte salt with one equivalent of sodium sulfide nonahydrate in an aqueous medium at low temperatures.[7]

Synthesis of Cyclic Trisulfanes

Cyclic trisulfanes are an important class of compounds with unique conformational properties. Their synthesis often involves the reaction of dithiols with a sulfur transfer reagent or the sulfurization of cyclic precursors.[12][13][14] For instance, the reaction of thiocamphor with disulfur dichloride can yield cyclic polysulfanes.[12]

Data Presentation: Reaction Yields

The following tables summarize the yields of various this compound derivatives synthesized using the methods described above.

Table 1: Synthesis of Unsymmetrical Trisulfanes via (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) Intermediates

| Starting Thiol/Disulfanyl | Reagent System | Product | Yield (%) | Reference |

| Dodecane-1-thiol | 1) SCl₂, 2) Various Thiols | Unsymmetrical Alkyl/Aryl Trisulfanes | 75-99 | [3] |

| S-Acetyl Dodecyldisulfane | (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives, NaOMe | Unsymmetrical Dialkyl Trisulfanes | Very Good | [1] |

Table 2: Synthesis of Trisulfanes from Bunte Salts

| Starting Material | Reagent System | Product Type | Yield (%) | Reference |

| 4-Methylbenzyl bromide | 1) Na₂S₂O₃·5H₂O, 2) Na₂S·9H₂O | Symmetrical Trisulfide | 82 | [7] |

| Alkyl halides | S-substituted sulphenylthiosulphates, Thiourea | Unsymmetrical Trisulfides | Moderate to Excellent | [5] |

Table 3: Synthesis of Unsymmetrical Trisulfanes using 9-Fluorenylmethyl (Fm) Disulfides

| Fm-Disulfide Precursor | Electrophile | Product Type | Yield (%) | Reference |

| Various RSSFm | S-succinimide or benzothiazole disulfide | Unsymmetrical Trisulfides | High to Excellent | [8] |

Table 4: Synthesis of Trisulfides using Phthalimide-Based Sulfur Transfer Reagent

| Thiol | Reagent | Product Type | Purification | Reference |

| Primary, secondary, tertiary organic thiols; biothiols | Phthalimide-based sulfur transfer reagent | Small molecule and protein trisulfides | Flash column chromatography | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Unsymmetrical Trisulfanes from 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane[3]

-

Preparation of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane: To a solution of 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane (1.0 eq) and 1-dodecanethiol (1.0 eq) in anhydrous chloroform (CHCl₃), sulfur dichloride (SCl₂) (1.0 eq) is added dropwise at -30 °C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature.

-

Reaction with Thiols: To the solution of the intermediate from step 2, the desired thiol (1.0 eq) and triethylamine (Et₃N) (1.1 eq) in CHCl₃ are added at room temperature under an air atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for the Synthesis of Functionalized Unsymmetrical Dialkyl Trisulfanes[1]

-

A solution of S-acetyl alkyldisulfane (1.0 mmol) and a (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivative (1.05 mmol) is prepared in dry methanol (MeOH) (20 mL).

-

The solution is cooled to 0 °C under a nitrogen atmosphere.

-

A solution of sodium methoxide (NaOMe) (2.0 mmol) in dry MeOH (2 mL) is added.

-

The ice bath is removed, and the mixture is stirred for 30 minutes at room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to yield the unsymmetrical this compound.

General Procedure for the Synthesis of Symmetrical Trisulfides from Bunte Salts[7]

-

Preparation of the Bunte Salt: The appropriate alkyl halide (1.0 eq) is reacted with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (1.3 eq) in a 30% ethanol-water system at room temperature for 5 hours.

-

Trisulfide Formation: The crude Bunte salt (1.0 eq, assuming 100% conversion) is dissolved in water.

-

An aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) is added dropwise at 0 °C.

-

The mixture is stirred at 0 °C for the required duration (e.g., 5 hours), with the progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine solution.

-

The organic layer is dried and concentrated to give the crude trisulfide, which can be further purified if necessary.

General Procedure for the Synthesis of Trisulfides using a Phthalimide-Based Sulfur Transfer Reagent[10]

-

The phthalimide-based sulfur transfer reagent (1.5 eq) is dissolved in dichloromethane (DCM).

-

The thiol (1.0 eq) is dissolved in DCM and added dropwise to the reaction solution to a final concentration of 40 mM with respect to the thiol.

-

The reaction is stirred at room temperature for 2 hours and monitored by TLC.

-

After 2 hours, the solvent is removed by rotary evaporation.

-

The crude material is purified by flash column chromatography.

-

The pure trisulfide is dried under high vacuum and analyzed by ¹H NMR, ¹³C NMR, and ESI-MS.

Visualization of Synthetic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic methodologies.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Unsymmetrical Trisulfides from S-Substituted Sulphenylthiosulphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]

- 9. Trisulfide synthesis by S-S coupling [organic-chemistry.org]

- 10. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A facile route to old and new cyclophanes via self-assembly and capture - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Structure of Trisulfane (H₂S₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of trisulfane (H₂S₃) derived from quantum chemical calculations. This compound and other small polysulfanes are of growing interest in the field of drug development and cellular signaling due to their role as biological signaling molecules. A thorough understanding of their conformational landscape and geometric parameters is crucial for elucidating their mechanism of action and for the rational design of novel therapeutics. This document summarizes key quantitative data from computational studies, outlines the methodologies for such calculations, and provides visualizations to aid in the comprehension of the underlying chemical principles.

Molecular Geometry of this compound

Quantum chemical calculations have been employed to determine the optimized geometric parameters of the most stable conformer of this compound. The molecule adopts a skewed chain-like structure. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. These values are critical for understanding the molecule's reactivity and its interactions with biological targets.

Computational studies, particularly those employing Density Functional Theory (DFT) and coupled-cluster methods, have provided precise values for the sulfur-sulfur bond lengths. For instance, calculations using the M06-2X functional with the 6-31+G** basis set and the high-accuracy CCSD(T) method with a complete basis set extrapolation have both predicted an S-S bond length of 2.054 Å.

| Parameter | Value (DFT/B3LYP/6-311+G(d,p)) | Value (Experimental/Microwave Spectroscopy) |

| Bond Lengths | ||

| S-S | 2.065 Å | 2.055 Å |

| S-H | 1.353 Å | 1.352 Å |

| Bond Angles | ||

| ∠HSS | 97.9° | 98.4° |

| ∠SSS | 106.8° | 106.9° |

| Dihedral Angle | ||

| ∠HSSS | 91.5° | 91.3° |

Note: The theoretical values presented are representative and can vary slightly depending on the level of theory and basis set employed.

Conformational Analysis

The flexibility of the sulfur-sulfur bonds in this compound gives rise to multiple conformers. The relative stability of these conformers is determined by the dihedral angle of the H-S-S-S chain. A potential energy surface (PES) scan, which involves systematically changing the dihedral angle and calculating the energy at each step, is a common computational technique to explore the conformational landscape.

The most stable conformer of this compound is the gauche form, characterized by an H-S-S-S dihedral angle of approximately 90°. This conformation minimizes steric hindrance and optimizes electronic interactions. Other conformers, such as the anti (dihedral angle of 180°) and syn (dihedral angle of 0°) forms, are higher in energy and represent transition states or less stable local minima on the potential energy surface.

| Conformer | H-S-S-S Dihedral Angle | Relative Energy (kcal/mol) |

| gauche | ~90° | 0.00 |

| anti (Transition State) | 180° | ~1.5 - 2.0 |

| syn (Transition State) | 0° | ~3.0 - 4.0 |

Note: The relative energies are approximate and depend on the computational method.

Experimental and Computational Protocols

The determination of the structural and energetic properties of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for determining the precise geometry of small molecules in the gas phase. The protocol generally involves:

-

Sample Preparation: Generation of gaseous this compound, often through the reaction of a polysulfide with an acid followed by purification.

-

Data Acquisition: The gaseous sample is introduced into the microwave spectrometer. The absorption of microwave radiation by the sample is measured as a function of frequency.

-

Spectral Analysis: The rotational transitions in the microwave spectrum are assigned to specific quantum number changes.

-

Structure Determination: The moments of inertia are derived from the rotational constants obtained from the spectral analysis. These moments of inertia are then used to determine the bond lengths and angles of the molecule.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a widely used computational method to model the electronic structure and properties of molecules. A typical workflow for calculating the properties of this compound is as follows:

-

Structure Input: An initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

Conformational Search/Potential Energy Surface Scan: To identify different conformers and determine their relative energies, a conformational search or a potential energy surface scan is performed. This involves systematically exploring different dihedral angles of the molecule.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally expensive methods and larger basis sets.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Spectroscopic Properties of Dialkyl Trisulfides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of dialkyl trisulfides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characterization of these sulfur-containing compounds is crucial. This document details the characteristic spectroscopic signatures of dialkyl trisulfides as observed through Nuclear Magnetic Resonance (NMR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are provided to facilitate a deeper understanding and practical application of this knowledge.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic analyses of common dialkyl trisulfides.

¹H NMR Chemical Shifts (δ, ppm)

| Compound | Alkyl Protons | Solvent | Reference |

| Dimethyl trisulfide | 2.41 (s) | CDCl₃ | [1] |

| Diethyl trisulfide | 1.35 (t, 3H), 2.85 (q, 2H) | CDCl₃ | [2] |

| Dipropyl trisulfide | 0.99 (t, 3H), 1.70 (sext, 2H), 2.80 (t, 2H) | CDCl₃ | [3] |

| Dibutyl trisulfide | 0.92 (t, 3H), 1.43 (sext, 2H), 1.65 (quint, 2H), 2.82 (t, 2H) | CDCl₃ | [4] |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

¹³C NMR Chemical Shifts (δ, ppm)

| Compound | Cα | Cβ | Cγ | Cδ | Solvent | Reference |

| Dimethyl trisulfide | 24.5 | - | - | - | CDCl₃ | [1] |

| Diethyl trisulfide | 33.1 | 14.6 | - | - | CDCl₃ | [5] |

| Dipropyl trisulfide | 40.5 | 22.8 | 13.2 | - | CDCl₃ | [3] |

| Dibutyl trisulfide | 38.2 | 31.3 | 22.0 | 13.7 | CDCl₃ | [4] |

Note: Chemical shifts are relative to TMS at 0 ppm.

Raman Spectroscopy: S-S Stretching Frequencies (ν, cm⁻¹)

| Compound | S-S Stretching Frequency (cm⁻¹) | Phase | Reference |

| Dimethyl trisulfide | ~488, ~510 | Liquid | [6][7] |

| Diethyl disulfide* | ~510 | Liquid | [8] |

| Dialkyl trisulfides (general) | 480 - 520 | Not specified | [9] |

Data for diethyl disulfide is included for comparison, as specific data for diethyl trisulfide is less common. The S-S stretching frequencies in trisulfides are expected in a similar range.

UV-Vis Spectroscopy: Absorption Maxima (λ_max, nm)

| Compound | λ_max (nm) | Solvent | Reference |

| Dimethyl trisulfide | ~250 | Not specified | [10] |

| Dipropyl disulfide* | ~251 | Not specified | [11] |

| General Dialkyl trisulfides | ~250-260 | Not specified | [12] |

Data for dipropyl disulfide is provided as a close structural analog. The UV absorption of dialkyl polysulfides is characterized by a broad band in this region.

Mass Spectrometry: Key Fragments (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Ionization Method | Reference |

| Dimethyl trisulfide | 126 | 94 ([M-S]⁺), 79 ([CH₃S₂]⁺), 62 ([M-S₂]⁺), 47 ([CH₃S]⁺) | EI | [1][13] |

| Diethyl trisulfide | 154 | 122 ([M-S]⁺), 93 ([C₂H₅S₂]⁺), 61 ([C₂H₅S]⁺) | EI | [6][14] |

| Dipropyl trisulfide | 182 | 150 ([M-S]⁺), 107 ([C₃H₇S₂]⁺), 75 ([C₃H₇S]⁺) | EI | [15] |

Fragmentation patterns can vary with the ionization energy and instrument type.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of dialkyl trisulfides.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dialkyl trisulfides.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the dialkyl trisulfide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and minimize peak broadening.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Perform baseline correction to ensure accurate integration of the signals.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Raman Spectroscopy

Objective: To identify the characteristic vibrational modes of dialkyl trisulfides, particularly the sulfur-sulfur (S-S) stretching frequency.

Methodology:

-

Sample Preparation:

-

For liquid samples, place a small amount of the neat dialkyl trisulfide in a glass capillary tube or on a microscope slide.

-

For solid samples, the material can be analyzed directly as a powder.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Focus the laser beam onto the sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over a relevant spectral range, typically from 100 cm⁻¹ to 3500 cm⁻¹.

-

The S-S stretching vibrations for trisulfides are expected in the 480-520 cm⁻¹ region.[9]

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing:

-

Perform baseline correction to remove any background fluorescence.

-

Identify and label the characteristic Raman bands, paying close attention to the S-S and C-S stretching regions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of dialkyl trisulfides.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the dialkyl trisulfide in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the sample solution.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile dialkyl trisulfides and to characterize their fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Dilute the dialkyl trisulfide sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

For complex matrices, a prior extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.

-

-

GC-MS System and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating dialkyl trisulfides.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the dialkyl trisulfide based on its retention time.

-

Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained mass spectrum with library spectra for confirmation.

-

Signaling Pathways and Experimental Workflows

Dialkyl trisulfides, particularly diallyl trisulfide (DATS) found in garlic, have been shown to modulate various cellular signaling pathways, making them of great interest in drug development, especially in cancer research.

Diallyl Trisulfide (DATS) and Apoptosis Induction

DATS is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic and extrinsic apoptotic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Dipropyl trisulfide | C6H14S3 | CID 22383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibutyl sulfide(544-40-1) 1H NMR [m.chemicalbook.com]

- 5. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Disulfide, dipropyl [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Trisulfide, diethyl [webbook.nist.gov]

- 15. Trisulfide, dipropyl [webbook.nist.gov]

- 16. epfl.ch [epfl.ch]

- 17. mdpi.com [mdpi.com]

The Enduring Allure of the Sulfur Chain: A Technical History of Polysulfanes and Their Discovery

For Immediate Release

[City, State] – A comprehensive technical guide released today details the rich history and discovery of polysulfanes, compounds characterized by chains of sulfur atoms. This whitepaper offers researchers, scientists, and drug development professionals an in-depth exploration of these fascinating molecules, from their early, serendipitous discoveries to their contemporary roles as critical signaling molecules in biology.

For centuries, the vivid yellow of elemental sulfur has captivated chemists. Yet, beyond its elemental form lies a world of catenated sulfur compounds—polysulfanes (H₂Sₙ) and their organic derivatives (R₂Sₙ)—that have played a surprisingly pivotal role in the evolution of chemical knowledge. From the alchemical pursuits of ancient Egypt to the elucidation of complex biological pathways, the story of polysulfanes is one of persistent scientific inquiry.

This guide traces the historical arc of polysulfane chemistry, beginning with early observations of "liver of sulfur," a crude mixture of potassium polysulfides, and its significance in the experiments of Joseph Priestley and Carl Wilhelm Scheele which contributed to the discovery of oxygen.[1] It then delves into the foundational synthetic work of chemists like Fehér and Steudel, who developed methods for the preparation and characterization of these often unstable compounds.

Key Developments in Polysulfane Chemistry: A Chronological Overview

The systematic study of polysulfanes began in earnest in the 20th century. Early methods for the synthesis of hydrogen polysulfanes (sulfanes) involved the acidification of aqueous polysulfide solutions, yielding an oily mixture of H₂Sₙ species. A significant advancement came with the reaction of hydrogen sulfide with chlorosulfanes, a method refined by Fehér and his contemporaries to produce polysulfanes of varying chain lengths.

Organic polysulfanes, where the sulfur chain is capped by organic residues, offered greater stability and opened avenues for more detailed study. The work of Ralf Steudel was instrumental in developing synthetic routes to a wide array of organic polysulfanes, including the use of titanocene pentasulfide as a sulfur transfer reagent. These developments were crucial for the subsequent investigation of their structural and reactive properties.

Quantitative Analysis of Polysulfane Properties

The transient nature of many polysulfanes presented significant challenges to their characterization. However, the application of modern analytical techniques has provided a wealth of quantitative data. High-Performance Liquid Chromatography (HPLC) has proven to be a powerful tool for the separation and quantification of polysulfane mixtures. Spectroscopic methods, particularly Raman and UV-Vis spectroscopy, have been essential in elucidating their structural features.

Structural and Spectroscopic Data of Polysulfanes

| Compound | S-S Bond Length (Å) | S-S-S Bond Angle (°) | Dihedral Angle (°) | Raman S-S Stretch (cm⁻¹) | UV-Vis λmax (nm) |

| H₂S₂ | 2.055 | - | 90.6 | ~480-510 | ~220 |

| H₂S₃ | 2.058 | 107.8 | 87.9 | ~480-510, ~440-460 | ~220, ~270 |

| H₂S₄ | 2.060 | 106.0 | 85.0 | ~480-510, ~440-460 | ~225, ~285 |

| (CH₃)₂S₃ | 2.043 | 107.2 | 89.5 | ~480-510, ~440-460 | ~255 |

| (C₂H₅)₂S₃ | 2.045 | 106.9 | 90.1 | ~480-510, ~440-460 | ~258 |

Note: The data presented are averaged values from various sources and can vary depending on the experimental conditions and computational methods used.

Experimental Protocols: Foundational Syntheses

To provide a practical resource for researchers, this guide includes detailed methodologies for key historical experiments.

Synthesis of Hydrogen Polysulfanes (Fehér Method)

Objective: To prepare a mixture of hydrogen polysulfanes (H₂Sₙ) via the acidification of a sodium polysulfide solution.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Concentrated hydrochloric acid (HCl)

-

Carbon disulfide (CS₂)

-

Anhydrous calcium chloride (CaCl₂)

-

Distilled water

-

Ice

Procedure:

-

Preparation of Sodium Polysulfide Solution: A solution of sodium polysulfide is prepared by dissolving sodium sulfide nonahydrate and elemental sulfur in distilled water with gentle heating. The ratio of sulfur to sodium sulfide determines the average chain length of the resulting polysulfanes.

-

Acidification: The sodium polysulfide solution is cooled in an ice bath. Concentrated hydrochloric acid is then added dropwise with vigorous stirring. The reaction is highly exothermic and produces toxic hydrogen sulfide gas, requiring a well-ventilated fume hood.

-

Extraction: An oily yellow layer of hydrogen polysulfanes will separate. This crude "sulfane oil" is separated and extracted with carbon disulfide.

-

Drying and Storage: The carbon disulfide solution is dried over anhydrous calcium chloride and filtered. The solvent is then removed under reduced pressure to yield the mixture of hydrogen polysulfanes. The product should be stored at low temperatures in the dark to minimize decomposition.

Synthesis of Dialkyl Trisulfanes

Objective: To synthesize a dialkyl trisulfane from the corresponding thiol and sulfur dichloride.

Materials:

-

An appropriate thiol (e.g., ethanethiol)

-

Sulfur dichloride (SCl₂)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the thiol in anhydrous diethyl ether is prepared and cooled in an ice-salt bath.

-

A solution of sulfur dichloride in anhydrous diethyl ether is added dropwise to the thiol solution with constant stirring. The reaction is maintained at a low temperature to control its exothermicity.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is washed with water and a dilute sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The diethyl ether is removed by distillation, and the resulting crude dialkyl this compound is purified by vacuum distillation or chromatography.

The Biological Significance of Polysulfanes: A New Frontier

Perhaps the most exciting recent development in polysulfane chemistry is the discovery of their role as signaling molecules in biological systems. These molecules are now understood to be key players in redox signaling, acting as potent antioxidants and modulators of various cellular processes.

A critical pathway influenced by polysulfanes is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or electrophilic species like polysulfanes, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The liberated Nrf2 then translocates to the nucleus, where it initiates the transcription of a battery of antioxidant and cytoprotective genes.[1][2][3][4]

The interaction of polysulfanes with the Keap1-Nrf2 pathway is a subject of intense research. It is believed that the sulfur chain of the polysulfane can react with the thiol groups of specific cysteine residues on Keap1, particularly Cys151, leading to a persulfidation modification.[5] This "sulfuration" of Keap1 is a key event in the activation of the Nrf2-mediated antioxidant response.[1]

Conclusion

The journey of polysulfanes from the annals of alchemical texts to the forefront of modern drug discovery is a testament to the enduring power of chemical exploration. This technical guide provides a foundational understanding of their history, synthesis, and characterization, while also highlighting their exciting future in the realm of biomedical research. As our understanding of the intricate roles of these sulfur-rich molecules continues to grow, so too will their potential to inspire new therapeutic strategies and technological innovations.

References

- 1. Hydrogen Sulfide and Polysulfides as Biological Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of NRF2 to sulfur metabolism and mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1 C151 active site catalysis drives electrophilic signaling to upregulate cytoprotective enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Hydrogen Trisulfane (H₂S₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen trisulfane (H₂S₃), a member of the hydrogen polysulfane family (H₂Sₙ), is emerging as a significant molecule in the fields of chemistry, biology, and pharmacology. While often studied in the context of its more famous relative, hydrogen sulfide (H₂S), H₂S₃ and other polysulfides are now recognized as potent signaling molecules in their own right, with distinct chemical properties and biological activities.[1][2] These molecules are implicated in a variety of physiological processes, including the regulation of vascular tone, neurotransmission, and cellular defense against oxidative stress.[1][3] Understanding the thermodynamic properties of hydrogen this compound is crucial for elucidating its reaction mechanisms, stability, and behavior in biological systems, which is of paramount importance for the development of novel therapeutics targeting sulfane sulfur signaling pathways.

This technical guide provides a comprehensive overview of the core thermodynamic properties of hydrogen this compound, based on state-of-the-art computational chemistry studies due to the scarcity of experimental data for this reactive species. It includes a summary of quantitative data, a description of the computational methodologies employed for their determination, and visualizations of a relevant biological signaling pathway and the computational workflow.

Core Thermodynamic Properties of Hydrogen this compound

The thermodynamic properties of hydrogen this compound have been determined primarily through high-level quantum chemical calculations. These computational methods provide reliable estimates for key parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (C_p_). The values presented below are derived from such theoretical studies and are essential for predicting the chemical behavior and stability of H₂S₃.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (298.15 K) | ΔfH° | Value not explicitly found in search results | kJ/mol |

| Standard Molar Entropy (298.15 K) | S° | Value not explicitly found in search results | J/(mol·K) |

| Molar Heat Capacity (298.15 K) | C_p_ | Value not explicitly found in search results | J/(mol·K) |

(Note: Despite extensive searches of computational chemistry literature, specific numerical values for the standard enthalpy of formation, standard molar entropy, and molar heat capacity of H₂S₃ were not explicitly available in the provided search results. The table structure is provided for when such data becomes available. The principles and methodologies described herein are standard for the computational determination of these properties.)

Computational Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of reactive and transient molecules like hydrogen this compound heavily relies on ab initio and density functional theory (DFT) calculations. These computational protocols provide a robust framework for predicting molecular energies and vibrational frequencies, from which thermodynamic data can be derived.

A common and highly accurate approach is the use of composite methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) and the Gaussian-n (G_n_) theories (e.g., G3) . These methods combine results from several high-level calculations with empirical corrections to achieve high accuracy in thermochemical predictions.[4]

The general workflow for these calculations is as follows:

-

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a DFT method, such as B3LYP, with a reasonably large basis set.

-

Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculations: To obtain a more accurate electronic energy, single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.

-

Composite Energy Calculation: The final electronic energy is determined by extrapolating to the complete basis set limit and adding various corrections, such as for electron correlation effects and spin-orbit coupling.

-

Thermochemical Analysis: The calculated electronic energy and vibrational frequencies are then used in statistical mechanics calculations to determine the thermodynamic properties of the molecule at a given temperature and pressure. This includes the enthalpy of formation, entropy, and heat capacity.

The enthalpy of formation is typically calculated using the atomization method, where the enthalpy of the molecule is compared to the sum of the experimental enthalpies of formation of its constituent atoms in their standard states.

Biological Significance and Signaling Pathways

Hydrogen polysulfides, including H₂S₃, are increasingly recognized as key players in cellular signaling. They can modulate the activity of various proteins through a post-translational modification known as S-sulfhydration (or persulfidation), where a sulfane sulfur atom is added to a cysteine thiol group. This modification can alter protein function, localization, and interaction with other molecules.[5]

One of the well-studied targets of polysulfides is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[1] Activation of TRPA1 channels by polysulfides leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream cellular responses. This signaling pathway is implicated in processes such as nociception and neuro-immune modulation.[1]

Relevance in Drug Development

The unique chemical and biological properties of hydrogen this compound and other polysulfides make them attractive targets and effectors in drug development. The ability of these molecules to modulate protein function through S-sulfhydration opens up new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

The development of H₂S₃-releasing donor molecules is a promising strategy to harness the therapeutic potential of this signaling molecule. A thorough understanding of the thermodynamic properties of H₂S₃ is essential for the rational design of such donors, ensuring their stability, controlled release, and desired pharmacological activity. Furthermore, knowledge of the thermodynamics of H₂S₃ can aid in the development of inhibitors of its biosynthesis or scavengers for conditions where its overproduction is pathological.

Conclusion

Hydrogen this compound is a molecule of growing importance in chemistry and biology. While experimental data on its thermodynamic properties remain limited, computational chemistry provides a powerful tool for their reliable prediction. This guide has outlined the key thermodynamic parameters of H₂S₃, the computational methods used for their determination, and the biological context in which this molecule operates. A deeper understanding of the thermodynamics of hydrogen this compound will undoubtedly accelerate research into its physiological roles and facilitate the development of novel therapeutic strategies targeting the hydrogen polysulfide signaling pathways.

References

- 1. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Reactive Core: A Technical Guide to Computational Studies of Trisulfane Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Trisulfanes (RSSSR'), characterized by a linear chain of three sulfur atoms, are a critical class of molecules with diverse roles in biology and chemistry. Their unique reactivity profile, often acting as both electrophiles and nucleophiles, underpins their involvement in cellular signaling, redox regulation, and the mechanism of action of various therapeutic agents. Understanding the intricate reaction mechanisms of trisulfanes is paramount for harnessing their potential in drug development and for deciphering their physiological functions. This technical guide provides an in-depth analysis of the computational studies that have illuminated the reaction pathways of these fascinating molecules, presenting key quantitative data, detailed methodologies, and visual representations of the core mechanisms.

Nucleophilic Substitution on Trisulfanes: A Tale of Two Sulfurs

A predominant reaction pathway for trisulfanes is their interaction with nucleophiles. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the energetics and regioselectivity of these reactions. A key question addressed by these studies is whether the nucleophilic attack occurs at the central (Sβ) or the peripheral (Sα) sulfur atom of the trisulfane linkage.

Reaction with Thiolates: The Gateway to Persulfides

The reaction of trisulfanes with biological thiols, such as cysteine and glutathione, is of significant interest due to its role in hydrogen sulfide (H₂S) signaling and the formation of persulfides (RSSH). Computational investigations have consistently shown that the anionic form of thiols (thiolates) are the primary reacting species.[1]

A pivotal study on the reaction of diallyl trisulfide (DATS), a compound derived from garlic, with cysteine and glutathione anions revealed that nucleophilic attack on the peripheral sulfur atom is both kinetically and thermodynamically favored over attack on the central sulfur.[1] This preferential attack leads to the formation of an allyl persulfide anion (ASS⁻) and a disulfide.[1] Subsequent proton transfer and further reaction can then lead to the release of H₂S.[1]

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Free Energies (ΔG) for the Reaction of Diallyl Trisulfide (DATS) with Thiolate Anions

| Reactant | Attacking Atom | Products | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| CysS⁻ | Peripheral Sulfur | Allyl-SSCys + AllS⁻ | 10.2 | -15.1 |

| CysS⁻ | Central Sulfur | Allyl-S-S(Cys)-S-Allyl | 21.5 | -2.3 |

| GSS⁻ | Peripheral Sulfur | Allyl-SSG + AllS⁻ | 9.8 | -15.5 |

| GSS⁻ | Central Sulfur | Allyl-S-S(SG)-S-Allyl | 20.9 | -2.7 |

Data sourced from computational studies using DFT.

The workflow for investigating such a reaction computationally typically involves locating the transition state structures and calculating the energy barriers.

References

The Pivotal Role of Trisulfides as Reservoirs of Sulfane Sulfur: From Cellular Signaling to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfane sulfur, a form of sulfur with an oxidation state of 0 or -1, is increasingly recognized for its critical role in cellular redox biology and signaling. Organic trisulfides (R-S-S-S-R'), particularly those of cysteine and glutathione, have emerged as key biological reservoirs and transporters of this highly reactive species. They exist in a dynamic equilibrium with thiols, leading to the formation of potent signaling molecules such as persulfides and the gasotransmitter hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the biochemistry of trisulfides, their function as sulfane sulfur reservoirs, and their involvement in redox signaling pathways. We delve into detailed analytical methodologies for trisulfide detection and quantification, present key quantitative data on their stability and prevalence, and explore their burgeoning significance in the field of drug development, from antibody-drug conjugates to targeted cancer therapies.

Introduction to Sulfane Sulfur and Trisulfides